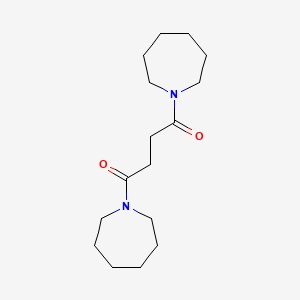![molecular formula C15H12FN3O3 B10972181 5-{[(4-Fluorophenyl)carbonyl]amino}benzene-1,3-dicarboxamide](/img/structure/B10972181.png)
5-{[(4-Fluorophenyl)carbonyl]amino}benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-Fluorophenyl)carbonyl]amino}benzene-1,3-dicarboxamide is an organic compound characterized by the presence of a fluorophenyl group attached to a benzene ring with two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Fluorophenyl)carbonyl]amino}benzene-1,3-dicarboxamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenylcarbonyl chloride by reacting 4-fluorobenzoic acid with thionyl chloride.
Coupling Reaction: The fluorophenylcarbonyl chloride is then reacted with 5-amino-1,3-benzenedicarboxylic acid in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Fluorophenyl)carbonyl]amino}benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
5-{[(4-Fluorophenyl)carbonyl]amino}benzene-1,3-dicarboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is studied for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-{[(4-Fluorophenyl)carbonyl]amino}benzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the carboxamide groups facilitate hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic Acid: Shares the fluorophenyl group but lacks the carboxamide functionalities.
5-Amino-1,3-benzenedicarboxylic Acid: Contains the carboxamide groups but lacks the fluorophenyl moiety.
N-Phenylbenzamide: Similar structure but without the fluorine substitution.
Uniqueness
5-{[(4-Fluorophenyl)carbonyl]amino}benzene-1,3-dicarboxamide is unique due to the combination of the fluorophenyl group and the carboxamide functionalities, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C15H12FN3O3 |
|---|---|
Molecular Weight |
301.27 g/mol |
IUPAC Name |
5-[(4-fluorobenzoyl)amino]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C15H12FN3O3/c16-11-3-1-8(2-4-11)15(22)19-12-6-9(13(17)20)5-10(7-12)14(18)21/h1-7H,(H2,17,20)(H2,18,21)(H,19,22) |
InChI Key |
YCMFWMXCJQUKPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10972098.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10972114.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B10972122.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B10972132.png)
![methyl ({5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B10972134.png)
![[1-(2-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B10972139.png)
![N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10972146.png)
![N-(2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10972158.png)
![Ethyl 9-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10972166.png)
![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B10972173.png)

![2-{[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]amino}benzamide](/img/structure/B10972192.png)
![3-[(4-Acetylphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10972200.png)
